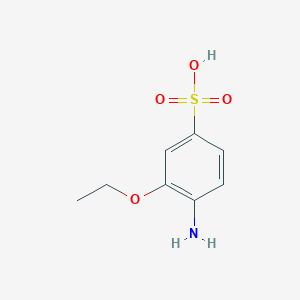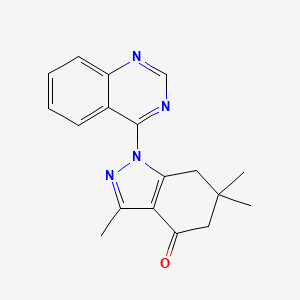
3,5-Dinitrobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitrobenzenethiol: is an organic compound with the molecular formula C6H4N2O4S . It is characterized by the presence of two nitro groups (-NO2) at the 3rd and 5th positions of the benzene ring and a thiol group (-SH) at the 1st position. This compound is known for its applications in various chemical reactions and its role in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzenethiol can be synthesized through the nitration of benzenethiolThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,5-Dinitrobenzenethiol can undergo oxidation reactions where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups in this compound can be reduced to amino groups (-NH2) under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-) in the presence of a base.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Amino derivatives (R-NH2).
Substitution: Various substituted benzenethiols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dinitrobenzenethiol is used as a reagent in organic synthesis, particularly in the preparation of other nitro and thiol-containing compounds. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used as a probe to study the interactions of thiol groups with proteins and enzymes. It is also used in the development of fluorescent probes for detecting hydrogen sulfide (H2S) in biological systems .
Medicine: Its derivatives have shown activity against various fungal strains .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a corrosion inhibitor in various industrial processes .
Wirkmechanismus
The mechanism of action of 3,5-Dinitrobenzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
3,5-Dinitrobenzoic acid: Similar structure but with a carboxylic acid group (-COOH) instead of a thiol group.
3,5-Dinitrobenzamide: Similar structure but with an amide group (-CONH2) instead of a thiol group.
3,5-Dinitrobenzenesulfonic acid: Similar structure but with a sulfonic acid group (-SO3H) instead of a thiol group.
Uniqueness: 3,5-Dinitrobenzenethiol is unique due to the presence of both nitro and thiol groups, which allows it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with proteins and its potential antimicrobial properties make it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
3,5-dinitrobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4S/c9-7(10)4-1-5(8(11)12)3-6(13)2-4/h1-3,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPORHLAFAGPQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxo-propanoate](/img/structure/B7797037.png)

![2H,2'H-[3,3'-Bichromene]-2,2'-dione](/img/structure/B7797055.png)







